molecular formula C16H15NO3 B12582888 2-Methoxy-N-(2-oxo-2-phenylethyl)benzamide CAS No. 647018-31-3

2-Methoxy-N-(2-oxo-2-phenylethyl)benzamide

Cat. No.: B12582888
CAS No.: 647018-31-3
M. Wt: 269.29 g/mol
InChI Key: GVMGXDFDEKSYPA-UHFFFAOYSA-N
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Description

2-Methoxy-N-(2-oxo-2-phenylethyl)benzamide is a benzamide derivative characterized by a methoxy-substituted benzoyl group linked to a 2-oxo-2-phenylethylamine moiety. The methoxy group at the 2-position of the benzamide ring likely enhances electronic effects, influencing solubility, binding interactions, and metabolic stability .

This compound’s structural features align with bioactive molecules targeting enzymes or receptors, as seen in kinase inhibitors (e.g., TLK2 inhibitors ) and β-cell modulators .

Properties

CAS No.

647018-31-3

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

2-methoxy-N-phenacylbenzamide

InChI

InChI=1S/C16H15NO3/c1-20-15-10-6-5-9-13(15)16(19)17-11-14(18)12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,17,19)

InChI Key

GVMGXDFDEKSYPA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-N-(2-oxo-2-phenylethyl)benzamide typically involves the reaction of 2-methoxybenzoic acid with 2-oxo-2-phenylethylamine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-(2-oxo-2-phenylethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-hydroxy-N-(2-oxo-2-phenylethyl)benzamide.

    Reduction: Formation of 2-methoxy-N-(2-hydroxy-2-phenylethyl)benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-N-(2-oxo-2-phenylethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methoxy-N-(2-oxo-2-phenylethyl)benzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-methoxy-N-(2-oxo-2-phenylethyl)benzamide with key analogs from the evidence:

Compound Name Molecular Formula Molecular Weight Substituents/Modifications logP Melting Point (°C) Key Applications/Activities Reference
4-Chloro-N-(2-oxo-2-phenylethyl)benzamide C₁₅H₁₂ClNO₂ 273.72 Cl at benzamide 4-position 2.901 N/A Preclinical scaffold
2-Methoxy-N-(2-oxoindolin-5-yl)benzamide C₁₆H₁₃N₂O₃ 283.11 Indolinone moiety N/A N/A TLK2 inhibitor (IC₅₀ = 71 nM)
2-Methoxy-N-(6-(pyrimidin-2-ylamino)hexyl)benzamide C₂₀H₂₆N₄O₂ 366.45 Hexyl linker, pyrimidine N/A N/A Antiproliferative activity
1f () C₂₉H₃₀N₆O₃S 542.65 Benzoimidazole, methylpiperazine N/A 132.3–132.6 Cell proliferation inhibition

Key Observations:

  • Substituent Effects: The 4-chloro analog (logP = 2.901) exhibits higher lipophilicity than the methoxy derivative, likely due to chlorine’s hydrophobic nature. Methoxy groups enhance hydrogen-bonding capacity, as seen in compound 1f’s polar surface area (37.899 Ų in analogs) .
  • Biological Activity: The indolinone-containing analog () demonstrates potent kinase inhibition, while benzoimidazole derivatives () show antiproliferative effects in cancer cell lines (e.g., HepG2, IC₅₀ < 10 µM) .

Spectroscopic and Analytical Data

  • NMR Trends: Methoxy protons resonate at δ ~3.55 ppm (1H NMR) and δ ~55 ppm (13C NMR), consistent across analogs .
  • Mass Spectrometry: HRMS data for 2-methoxy-N-(2-oxoindolin-5-yl)benzamide ([M+H]+ = 283.1073) confirmed molecular integrity .

Biological Activity

2-Methoxy-N-(2-oxo-2-phenylethyl)benzamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-Methoxy-N-(2-oxo-2-phenylethyl)benzamide is C16H17NO3, with a molecular weight of approximately 273.31 g/mol. The compound features a methoxy group, a benzamide moiety, and a ketone functional group, contributing to its unique biological properties.

Research indicates that 2-Methoxy-N-(2-oxo-2-phenylethyl)benzamide may exert its biological effects through several mechanisms:

  • Inhibition of Enzymes : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, which are crucial for processes such as cell proliferation and apoptosis.
  • Receptor Interaction : It may interact with various protein targets that mediate critical biological functions, potentially leading to therapeutic effects.
  • Anti-inflammatory Activity : Studies suggest that the compound exhibits anti-inflammatory properties by modulating inflammatory pathways.

Anti-Cancer Properties

The anticancer potential of 2-Methoxy-N-(2-oxo-2-phenylethyl)benzamide has been demonstrated in various studies:

  • Cell Line Studies : In vitro assays have shown that the compound can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and U87 (glioblastoma), with IC50 values indicating significant cytotoxicity .
Cell LineIC50 (µM)Effect
MCF-725.72Induces apoptosis
U8745.2Suppresses tumor growth

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. Research indicates that it can inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation:

Target EnzymeIC50 (µM)Inhibition (%) at 10 µM
COX-10.3125.91
COX-23.1185.91

Synthesis

The synthesis of 2-Methoxy-N-(2-oxo-2-phenylethyl)benzamide typically involves multi-step organic reactions, including oxidation and reduction processes using reagents like potassium permanganate and sodium borohydride. The following general steps outline the synthesis process:

  • Formation of the Benzamide : Reacting an appropriate amine with an acid chloride.
  • Introduction of the Methoxy Group : Using methylating agents on the benzamide structure.
  • Oxidation to Form Ketone : Employing oxidizing agents to convert suitable precursors into the desired ketone structure.

Case Studies

Several studies have highlighted the efficacy of 2-Methoxy-N-(2-oxo-2-phenylethyl)benzamide:

  • Study on Apoptosis Induction : A study demonstrated that daily administration of the compound in tumor-bearing mice resulted in significant tumor growth suppression compared to control groups .
  • DPP-IV Inhibition : In a drug design study, derivatives of aminobenzamide scaffolds were synthesized and tested for DPP-IV inhibition, revealing promising results for compounds structurally related to 2-Methoxy-N-(2-oxo-2-phenylethyl)benzamide .

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